2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLMOTHZSCQMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(C(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135213-57-8 | |
| Record name | 2,3-dichloro-5,6,7,8-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,3 Dichloro 5,6,7,8 Tetrahydroquinoxaline and Analogous Systems
Direct Synthetic Routes to 2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline
The most direct and commonly employed synthetic route to this compound involves the hydrogenation of 2,3-dichloroquinoxaline (B139996). This method is efficient as it directly converts the aromatic precursor to the desired saturated heterocyclic system. The reaction typically proceeds via catalytic hydrogenation, where 2,3-dichloroquinoxaline is treated with a hydrogen source in the presence of a metal catalyst.
Recent advancements in catalysis have provided various methods for the transfer hydrogenation of quinoxalines to tetrahydroquinoxalines. organic-chemistry.org For instance, a combination of cobalt(II) bromide and terpyridine can catalyze the transfer hydrogenation of N-heteroarenes using ammonia-borane (NH₃·BH₃) as the hydrogen source under ambient conditions. organic-chemistry.org Another metal-free approach utilizes pinacolborane (HBpin) as a hydrogen source in the presence of tetrabutylammonium (B224687) bromide (Bu₄NBr) as a catalyst. organic-chemistry.org While these methods have been demonstrated for quinoxalines, their application to halogenated quinoxalines like 2,3-dichloroquinoxaline would need to be optimized to avoid dehalogenation as a side reaction.
Highly enantioselective syntheses of tetrahydroquinoxaline derivatives have also been developed using iridium-catalyzed asymmetric hydrogenation. rsc.org By adjusting the reaction solvent, it is possible to selectively obtain different enantiomers of the product. rsc.org A rhodium-thiourea catalyst system has also been shown to be effective for the asymmetric hydrogenation of quinoxaline (B1680401) derivatives, yielding enantiopure tetrahydroquinoxalines in excellent yields. nih.gov
The general conditions for the hydrogenation of the quinoxaline ring are summarized in the table below.
| Catalyst System | Hydrogen Source | Solvent | Temperature | Yield | Reference |
| CoBr₂·H₂O / terpyridine | NH₃·BH₃ | Not specified | Ambient | Good | organic-chemistry.org |
| Bu₄NBr (metal-free) | HBpin | Not specified | Not specified | Good | organic-chemistry.org |
| Iridium Complex | H₂ | Toluene/Dioxane or EtOH | Not specified | Up to 93% | rsc.org |
| Rhodium-Thiourea Complex | H₂ | Not specified | Not specified | Excellent | nih.gov |
Synthetic Strategies via Precursor Functionalization
Approaches from 2,3-Dichloroquinoxaline and Other Dihaloquinoxaline Derivatives
A crucial precursor for the synthesis of this compound is 2,3-dichloroquinoxaline itself. nih.gov This intermediate is commonly synthesized from quinoxaline-2,3(1H,4H)-dione, also known as 2,3-dihydroxyquinoxaline. chemicalbook.comnih.govresearchgate.net The conversion is a chlorination reaction, typically achieved by heating the dione (B5365651) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comresearchgate.net
The synthesis of quinoxaline-2,3(1H,4H)-dione is straightforward, involving the cyclocondensation of o-phenylenediamine (B120857) with oxalic acid in the presence of an acid like 4N HCl. researchgate.net
The following table outlines typical reaction conditions for the synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3(1H,4H)-dione.
| Chlorinating Agent | Catalyst | Solvent | Temperature | Yield | Reference |
| POCl₃ | None | Excess POCl₃ | 100 °C | 92% | chemicalbook.com |
| SOCl₂ | DMF | 1-chlorobutane | Reflux | 98% | chemicalbook.com |
| SOCl₂ | DMF | 1,2-dichloroethane | Not specified | High | researchgate.net |
Once 2,3-dichloroquinoxaline is obtained, it can be subjected to hydrogenation as described in section 2.1 to yield the target compound, this compound.
Modifications of 5,6,7,8-Tetrahydroquinoxaline (B1293704) Ring Systems
Another potential, though less common, synthetic strategy involves the direct chlorination of the 5,6,7,8-tetrahydroquinoxaline ring system. This approach would start with the unsubstituted tetrahydroquinoxaline and introduce the chloro groups at the 2 and 3 positions. However, direct chlorination of such electron-rich heterocyclic systems can be challenging to control and may lead to a mixture of products or reactions at the benzene (B151609) ring. For instance, the chlorination of quinoline (B57606) in sulfuric acid with a silver sulfate (B86663) catalyst yields a mixture of 5-chloro-, 8-chloro-, and 5,8-dichloroquinolines. pjsir.org Similar complexities would be expected for the tetrahydro derivative.
Therefore, it is generally more synthetically advantageous to introduce the desired halogen substituents onto the aromatic quinoxaline ring first and then perform the reduction of the pyrazine (B50134) ring.
Derivatization of Related Tetrahydroquinoline and Quinoxaline Nuclei
The synthesis of the tetrahydroquinoxaline scaffold can also be envisioned through the modification of related heterocyclic nuclei, such as tetrahydroquinolines. Tetrahydroquinolines can be synthesized through various methods, including the hydrogenation of quinolines. wikipedia.org A number of catalytic systems have been developed for this transformation. rsc.orgnih.gov
Once the tetrahydroquinoline ring is formed, a subsequent series of reactions would be necessary to introduce the second nitrogen atom and the chloro substituents to form the this compound structure. This multi-step process would likely involve ring-opening and re-cyclization strategies, making it a more complex and less direct route compared to the hydrogenation of a pre-functionalized dichloroquinoxaline. Domino reactions have also been employed to generate tetrahydroquinolines from simpler starting materials. nih.gov
Advanced Chemical Reaction Methodologies in Synthesis
Condensation and Cyclization Reactions for Quinoxaline and Tetrahydroquinoxaline Synthesis
The foundational method for constructing the quinoxaline core, a precursor to its tetrahydro derivative, is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For the synthesis of the direct saturated analog, 5,6,7,8-tetrahydroquinoxaline, the reaction would involve 1,2-diaminocyclohexane.
A common route to 2,3-dichloroquinoxaline begins with quinoxaline-2,3(1H,4H)-dione. This dione can be synthesized and then chlorinated using various reagents. A typical procedure involves refluxing quinoxaline-2,3(1H,4H)-dione with phosphorus oxychloride (POCl₃) to yield 2,3-dichloroquinoxaline. An alternative method utilizes thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a suitable solvent like 1-chlorobutane. nih.gov
| Starting Material | Reagent | Conditions | Product | Yield |
| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | Reflux, 100 °C, 3h | 2,3-Dichloroquinoxaline | 92% |
| 2,3-Dihydroxyquinoxaline | SOCl₂, DMF (cat.) | Reflux in 1-chlorobutane, 1h | 2,3-Dichloroquinoxaline | 98% |
This table presents common methods for the synthesis of 2,3-dichloroquinoxaline, a key precursor to this compound.
Intramolecular Cyclization and Ring Expansion Protocols
Intramolecular cyclization represents another powerful strategy for the formation of tetrahydroquinoxaline and related heterocyclic systems. These reactions typically involve a precursor molecule that already contains the necessary atoms for the bicyclic structure, which then undergoes a ring-closing reaction. For instance, a suitably substituted cyclohexane (B81311) derivative bearing amino and other reactive functional groups could be designed to cyclize and form the tetrahydroquinoxaline core. While a versatile approach for various heterocycles, specific applications leading directly to this compound are less commonly documented in favor of the more direct hydrogenation route from the corresponding quinoxaline. nih.gov
Hydrogenation and Other Reduction-Based Syntheses
The reduction of the aromatic quinoxaline ring is the pivotal step in accessing the 5,6,7,8-tetrahydroquinoxaline scaffold. Catalytic hydrogenation is a widely employed and efficient method for this transformation. The hydrogenation of 2,3-disubstituted quinoxalines, such as 2,3-dichloroquinoxaline, can be achieved using various catalysts and hydrogen sources.
Both heterogeneous and homogeneous catalysts are effective. For instance, catalytic hydrogenation can be performed using hydrogen gas (H₂) in the presence of metal catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). chemistrytalk.org The reaction conditions, including pressure and temperature, can be optimized to achieve high yields. nih.gov
Transfer hydrogenation offers a safer alternative to using gaseous hydrogen. This method employs a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, isopropanol, and ammonia (B1221849) borane (B79455). encyclopedia.pub For example, the asymmetric transfer hydrogenation of 2,3-disubstituted quinoxalines has been successfully achieved using ammonia borane as the hydrogen source with a chiral frustrated Lewis pair catalyst, yielding tetrahydroquinoxalines in high yields. nih.gov
| Substrate Type | Catalyst System | Hydrogen Source | Key Features |
| 2,3-Dialkylquinoxalines | Chiral Ru(η⁶-cymene)(monosulfonylated diamine)(BArF) | H₂ (50 atm) | High yields, excellent enantioselectivities (up to 99% ee). nih.gov |
| 2,3-Disubstituted quinoxalines | Piers' borane and (R)-tert-butylsulfinamide (chiral FLP) | Ammonia borane | High yields, good to excellent enantioselectivities (77->99% ee). nih.gov |
This table summarizes catalytic systems used for the hydrogenation of 2,3-disubstituted quinoxalines, a key step in the synthesis of the target compound.
Multi-Component Reactions (MCRs) Leading to Tetrahydroquinoxaline Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.orgnih.gov The Povarov reaction, a type of [4+2] cycloaddition, is a notable MCR for the synthesis of tetrahydroquinoline derivatives and can be adapted for related heterocyclic systems. researchgate.net While powerful for generating molecular diversity, the direct application of MCRs to synthesize a specifically substituted compound like this compound can be challenging and may require carefully designed starting materials.
Asymmetric Synthesis of Enantioenriched Tetrahydroquinoxalines
The development of asymmetric methods to produce enantioenriched tetrahydroquinoxalines is of significant interest due to the prevalence of this scaffold in chiral bioactive molecules. Asymmetric hydrogenation and asymmetric transfer hydrogenation are the most direct and effective strategies.
The use of chiral catalysts is central to these methods. Chiral ruthenium-diamine complexes, for example, have been shown to be highly effective in the asymmetric hydrogenation of 2- and 2,3-substituted quinoxalines, affording the corresponding tetrahydroquinoxalines with excellent enantioselectivities (up to 99% ee). nih.govacs.org The choice of the chiral ligand and the reaction conditions, including the counteranion of the metal complex, can be crucial in controlling both the enantioselectivity and diastereoselectivity (in the case of 2,3-disubstituted products). acs.org
Similarly, asymmetric transfer hydrogenation using chiral catalysts, such as those based on frustrated Lewis pairs, has been successfully applied to 2,3-disubstituted quinoxalines, providing access to chiral tetrahydroquinoxalines with high enantiomeric excesses. nih.gov
| Catalyst Type | Reaction | Substrate Scope | Enantioselectivity (ee) |
| Cationic Ru-diamine complexes | Asymmetric Hydrogenation | 2-Alkyl- and 2,3-dialkylquinoxalines | Up to 99% |
| Chiral Frustrated Lewis Pairs | Asymmetric Transfer Hydrogenation | 2,3-Disubstituted quinoxalines | 77% to >99% |
This table highlights key findings in the asymmetric synthesis of substituted tetrahydroquinoxalines.
Contemporary Techniques in Synthetic Efficiency
Modern synthetic chemistry places a strong emphasis on efficiency, sustainability, and speed. Techniques such as microwave-assisted synthesis have emerged as powerful tools to meet these demands.
Microwave-Assisted Synthesis of Halogenated Quinoxaline Derivatives
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased yields, and sometimes, improved product purities compared to conventional heating methods. ajrconline.org
The synthesis of quinoxaline derivatives is well-suited to microwave assistance. The condensation of 1,2-diamines with 1,2-dicarbonyls to form quinoxalines can be achieved in minutes with high yields under microwave irradiation, often in solvent-free conditions or with a minimal amount of a high-boiling solvent like DMSO. e-journals.inresearchgate.net
Furthermore, nucleophilic substitution reactions on halogenated quinoxalines, such as 2,3-dichloroquinoxaline, can be significantly accelerated using microwave heating. For example, the reaction of 2,3-dichloroquinoxaline with various nucleophiles can be completed in as little as 5 minutes at 160 °C in a microwave reactor. udayton.edu This rapid method allows for the efficient diversification of the quinoxaline scaffold.
| Reaction Type | Reactants | Conditions | Time | Yield |
| Quinoxaline formation | 1,2-Diamine and 1,2-Dicarbonyl | Microwave, solvent-free or DMSO | ~3.5 minutes | 80-90% |
| Nucleophilic Substitution | 2,3-Dichloroquinoxaline and Nucleophile | Microwave, 160 °C | 5 minutes | Varies (e.g., 69% with benzylamine) |
This table illustrates the efficiency of microwave-assisted synthesis for quinoxaline derivatives.
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a significant advancement in green chemistry, aiming to reduce environmental impact and simplify experimental procedures. For the synthesis of quinoxaline derivatives, several solvent-free methods have been explored, often utilizing microwave irradiation or solid-supported catalysts to facilitate the reaction.
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient synthesis of quinoxaline derivatives without the need for a solvent. udayton.edu This method offers several advantages over conventional heating, including shorter reaction times, higher yields, and often cleaner reaction profiles. udayton.edu The direct interaction of microwave energy with the reacting molecules leads to a rapid increase in temperature, accelerating the rate of reaction.
Another approach to solvent-free synthesis involves the use of solid catalysts, such as alumina. Alumina can act as an effective and reusable catalyst for the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds to form quinoxalines. nih.gov The reaction is typically carried out by grinding the reactants with the catalyst, and the solid support can facilitate the reaction by providing a surface for the reactants to interact.
The table below summarizes representative solvent-free methods for the synthesis of quinoxaline derivatives, which could be adapted for the synthesis of this compound.
| Catalyst/Method | Reactants | Product | Reaction Time | Yield (%) | Reference |
| Microwave | 1,2-Diamine, 1,2-Dicarbonyl | Quinoxaline derivative | 5 minutes | Moderate | udayton.edu |
| Alumina | 1,2-Diamine, 1,2-Dicarbonyl | Quinoxaline derivative | Not Specified | High | nih.gov |
Note: The yields for microwave-assisted synthesis were reported as "moderate," while for the alumina-catalyzed method, they were reported as "high." Specific percentages were not provided in the source material.
Methodological Optimization in Synthetic Pathways and Yield Enhancement
The optimization of synthetic pathways is crucial for maximizing the yield and purity of the desired product. For the synthesis of 2,3-dichloroquinoxaline, a key precursor for many substituted quinoxalines, several methods have been developed and optimized.
One common route to 2,3-dichloroquinoxaline is the chlorination of quinoxaline-2,3(1H,4H)-dione. The choice of chlorinating agent and reaction conditions plays a significant role in the efficiency of this transformation. The use of phosphorus oxychloride (POCl3) as both a reagent and a solvent is a well-established method. chemicalbook.com Refluxing quinoxaline-2,3(1H,4H)-dione in POCl3 for a few hours can lead to excellent yields of the desired 2,3-dichloroquinoxaline. chemicalbook.com
An alternative and also high-yielding method involves the use of thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). scilit.comresearchgate.net This reaction can be carried out in a solvent such as 1,2-dichloroethane. scilit.comresearchgate.net The Vilsmeier reagent, formed in situ from SOCl2 and DMF, is the active chlorinating species in this reaction. scilit.comresearchgate.net
Optimization of these procedures involves fine-tuning parameters such as reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, ensuring the complete conversion of the starting material is essential to avoid purification challenges. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is a standard practice to determine the optimal reaction time. chemicalbook.com
The following table details the optimized conditions for the synthesis of 2,3-dichloroquinoxaline, a key analogous system.
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Quinoxaline-2,3(1H,4H)-dione | POCl3 | POCl3 | Reflux at 100 °C for 3h | 2,3-Dichloroquinoxaline | 92 | chemicalbook.com |
| 2,3-Dihydroxyquinoxaline | SOCl2, DMF (cat.) | 1,2-Dichloroethane | Not Specified | 2,3-Dichloroquinoxaline | High | scilit.comresearchgate.net |
Further yield enhancement in the synthesis of quinoxaline derivatives can be achieved by exploring different catalytic systems. For instance, the use of recyclable alumina-supported heteropolyoxometalates has been shown to be effective for the synthesis of quinoxalines at room temperature, offering high yields and the advantage of catalyst reusability. nih.gov The choice of catalyst can significantly impact the reaction rate and yield, and screening different catalysts is a common optimization strategy. nih.gov Moreover, the electronic nature of the substituents on the starting materials can influence the reaction yield; electron-donating groups on the nucleophile have been found to increase the yield of quinoxaline derivatives. udayton.edu
Reactivity and Mechanistic Investigations of 2,3 Dichloro 5,6,7,8 Tetrahydroquinoxaline Derivatives
Nucleophilic Substitution Reactions at Dichloro-Substituted Centers
There is a lack of published research detailing the nucleophilic substitution reactions at the 2- and 3-positions of 2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline. In principle, the chlorine atoms attached to the pyrazine (B50134) ring are expected to be susceptible to displacement by various nucleophiles. However, without experimental data, the reactivity of these centers, including reaction kinetics, regioselectivity, and the influence of the saturated carbocyclic ring, remains uncharacterized.
For the related aromatic compound, 2,3-dichloroquinoxaline (B139996), numerous studies have demonstrated its utility as a scaffold for synthesizing a variety of substituted quinoxaline (B1680401) derivatives through nucleophilic aromatic substitution (SNAr) reactions. These reactions typically involve the displacement of one or both chlorine atoms by a range of nucleophiles, including amines, thiols, and alkoxides. The high reactivity of the chloro-substituents in 2,3-dichloroquinoxaline is attributed to the electron-withdrawing nature of the pyrazine ring. It is plausible that this compound would exhibit different reactivity due to the presence of the electron-donating saturated ring, but specific studies to confirm this are not present in the current body of scientific literature.
Oxidative and Reductive Transformation Pathways
Selective Oxidation Reactions and Conditions
Specific studies on the selective oxidation of this compound are not found in the reviewed literature. Potential oxidation reactions could target either the saturated carbocyclic ring or the pyrazine ring. Oxidation of the tetrahydroquinoxaline moiety could lead to the corresponding aromatic 2,3-dichloroquinoxaline, a reaction that would be of interest for understanding the stability and dehydrogenation processes of such systems. However, the specific reagents, conditions, and resulting products for such transformations of the title compound have not been reported.
Reduction Methodologies and Products
There is no available information on the reduction of this compound. Potential reduction pathways could involve the dechlorination at the 2- and 3-positions to yield 5,6,7,8-tetrahydroquinoxaline (B1293704), or the reduction of the pyrazine ring. The outcomes of such reactions would be highly dependent on the reducing agent and the reaction conditions employed. Without experimental data, the feasibility and selectivity of these potential reduction methodologies remain speculative.
Electrophilic Aromatic Substitution on the Tetrahydroquinoxaline Ring
Detailed investigations into the electrophilic aromatic substitution reactions on the this compound ring system are absent from the scientific literature. The pyrazine ring is generally considered electron-deficient, and the presence of two electron-withdrawing chloro substituents would further deactivate it towards electrophilic attack. Consequently, electrophilic substitution on the heterocyclic portion of the molecule is expected to be challenging. The saturated carbocyclic ring does not undergo electrophilic aromatic substitution.
Ring-Opening and Rearrangement Reactions
There are no documented studies on ring-opening or rearrangement reactions involving this compound. The stability of the tetrahydroquinoxaline ring system under various conditions and its propensity to undergo skeletal rearrangements have not been investigated for this specific dichlorinated derivative.
Detailed Mechanistic Studies of Chemical Transformations
In the absence of reported chemical transformations for this compound, there are consequently no detailed mechanistic studies. Elucidation of reaction mechanisms, whether through kinetic studies, computational modeling, or isotopic labeling experiments, is contingent on the prior establishment of defined chemical reactions, which is currently lacking for this compound.
Reaction Cascades and Domino Processes
The synthesis of tetrahydroquinoline and tetrahydroquinoxaline frameworks can be efficiently achieved through domino reactions, also known as cascade reactions. mdpi.comresearchgate.netnih.gov These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly valued for their atom economy and efficiency. researchgate.net For derivatives of this compound, several types of domino reactions are mechanistically plausible for the construction and functionalization of the heterocyclic core.
One such approach is the Povarov reaction, which involves a [4+2] cycloaddition between an imine and an electron-rich alkene. beilstein-journals.orgnih.gov In a domino variant, an arylamine, an aldehyde, and an alkene can react in a single pot to generate polysubstituted tetrahydroquinolines. beilstein-journals.orgnih.gov The proposed mechanism involves the initial formation of a β-enamino ester from the reaction of an arylamine with an electron-deficient alkyne, and the separate formation of an N-aryl aldimine from the arylamine and an aromatic aldehyde. beilstein-journals.orgnih.gov A subsequent Mannich-type addition followed by intramolecular electrophilic aromatic substitution yields the final tetrahydroquinoline product. nih.gov
Other notable domino strategies that could be applied to synthesize derivatives of the title compound include:
Reduction-reductive amination: This sequence can be initiated by the reduction of a nitro group on an aromatic ring, followed by intramolecular cyclization and further reduction to form the tetrahydroquinoline ring system. mdpi.com
Michael addition-cyclization: A domino process can be initiated by a Michael addition, followed by an intramolecular cyclization to construct the heterocyclic ring. mdpi.comnih.gov For instance, the reduction of a nitro-substituted substrate can lead to an aniline (B41778) derivative that undergoes an intramolecular Michael addition to an α,β-unsaturated ester moiety. mdpi.com
These domino strategies offer powerful methods for assembling complex molecular architectures from simple precursors in a single operation.
Radical Intermediates and Single Electron Transfer Mechanisms
While ionic mechanisms are common in the chemistry of quinoxalines, the involvement of radical intermediates and single electron transfer (SET) processes provides alternative reaction pathways. A visible-light-mediated, metal-free synthesis of quinoxalines has been developed that proceeds via a single electron-transfer and oxidative coupling strategy. nih.gov In this process, photo-excited catalysts can induce the formation of radical intermediates from precursors like o-phenylenediamine (B120857) and benzoylacetonitrile, which then couple and cyclize to form the quinoxaline ring. nih.gov
Though specific studies on this compound are not prevalent in the searched literature, the general principles of SET mechanisms can be applied. The chlorine substituents on the pyrazine ring are electron-withdrawing, which could influence the stability and reactivity of any potential radical intermediates.
Catalytic Cycles and the Role of Catalysts (e.g., Metal and Organocatalysis)
The functionalization of the this compound core can be achieved through various catalytic methods, with metal and organocatalysis being prominent. The chlorine atoms at the 2 and 3 positions are suitable handles for transition-metal-catalyzed cross-coupling reactions.
Metal Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net A general catalytic cycle for a Suzuki-Miyaura coupling, for instance, would involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the dichlorotetrahydroquinoxaline.
Transmetalation: The organoboronic acid (or a derivative) undergoes transmetalation with the Pd(II) complex.
Reductive Elimination: The two organic moieties on the palladium complex couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral N-heterocycles. nih.govrsc.org For the synthesis of N-substituted tetrahydroquinoxalines, a one-pot process involving a regioselective Heyns rearrangement and a stereoselective transfer hydrogenation has been developed using a chiral phosphoric acid catalyst. nih.govrsc.org The enantioselectivity is controlled during the transfer hydrogenation of an imine or iminium ion intermediate. nih.gov
The table below summarizes the types of catalysis applicable to tetrahydroquinoxaline derivatives.
| Type of Catalysis | Catalyst Example | Reaction Type |
| Metal Catalysis | Palladium complexes | Cross-coupling (e.g., Suzuki, Heck) |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation |
Formaldehyde-Level Oxidation and Transfer Mechanisms in Tetrahydroquinoxaline Models
Tetrahydroquinoxaline derivatives serve as models for tetrahydrofolic acid and are involved in reactions at the formaldehyde (B43269) level of oxidation. acs.orgnih.govacs.org Studies have shown that the condensation of formaldehyde with a tetrahydroquinoxaline derivative can lead to the formation of an imidazo[1,5-a]quinoxaline. acs.orgacs.org This product can be trapped in aqueous solution by sodium cyanoborohydride, resulting in a single N-methyl product at the N-1 position of the tetrahydroquinoxaline ring. acs.orgacs.org
The N-1 methyl compound can further react with formaldehyde at the N-4 and N-10 positions, leading to a benzotriazocine adduct. acs.orgacs.org The mechanism of these transformations is crucial for understanding the biological role of folate coenzymes in one-carbon transfers. acs.orgnih.gov The oxidation of formaldehyde itself can proceed through a radical chain reaction, and in biological systems, it can be oxidized to formate. researchgate.netnih.gov
Studies on Iminium Cation Formation and Reactivity
Iminium cations are key reactive intermediates in the chemistry of tetrahydroquinoxalines and related N-heterocycles. nih.govacs.orgbeilstein-journals.org In the context of formaldehyde transfer, the condensation product of formaldehyde and a tetrahydroquinoxaline derivative can exist in equilibrium with an iminium cation. acs.org This electrophilic species is susceptible to nucleophilic attack, for instance, by a hydride from a reducing agent like sodium cyanoborohydride. acs.orgacs.org
In asymmetric catalytic syntheses, the stereochemistry of the final product is often determined by the enantioselective reduction of a prochiral iminium ion or imine intermediate. nih.gov The formation of these iminium ions can be facilitated by acid catalysis, which protonates a precursor, making it a better leaving group for the formation of the C=N double bond. beilstein-journals.org
Structure-Reactivity Correlations and Their Elucidation
The substitution pattern on the tetrahydroquinoxaline ring significantly influences its reactivity. The presence of two chlorine atoms at the 2 and 3 positions of this compound has a profound electronic effect. Chlorine is an electron-withdrawing group, which deactivates the pyrazine ring towards electrophilic attack but activates the C-Cl bonds towards nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. researchgate.net
Computational and Theoretical Studies on 2,3 Dichloro 5,6,7,8 Tetrahydroquinoxaline Systems
Quantum Chemical Calculation Approaches
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For quinoxaline (B1680401) derivatives, these methods are employed to elucidate their electronic characteristics, preferred spatial arrangements, and the energetics of chemical transformations.
The electronic structure of quinoxaline derivatives is often investigated using Density Functional Theory (DFT). researchgate.nettandfonline.comnih.gov These calculations help in understanding the distribution of electrons within the molecule and identifying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its electronic properties. researchgate.netresearchgate.net
The energy gap between the HOMO and LUMO (ΔE g) is a key parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. For various quinoxaline derivatives studied, HOMO and LUMO energy levels have been calculated to predict their potential as electron-transporting materials or their role in photovoltaic applications. researchgate.netnih.gov For instance, theoretical studies on certain quinoxaline-based dyes have analyzed HOMO and LUMO energy levels to evaluate their efficiency in processes like electron injection and dye regeneration in solar cells. researchgate.net While specific calculations for 2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline are not detailed in the available literature, the established methodologies for related compounds would be directly applicable.
Table 1: Representative Frontier Orbital Energies for Quinoxaline Analogues
| Compound Class | HOMO (eV) | LUMO (eV) | Method |
|---|
Note: Data is generalized from studies on various quinoxaline derivatives and does not represent this compound specifically. researchgate.net
Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound, which contains a non-aromatic, saturated ring. The goal of this analysis is to identify the most stable conformations (i.e., those with the lowest energy).
Energy minimization, or geometry optimization, is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. slideshare.net Common algorithms used for this purpose include:
Steepest Descent: A simple method that quickly moves toward a minimum but can be slow to converge close to the minimum. wustl.edu
Conjugate Gradient: More efficient than steepest descent, it uses information from previous steps to determine the next direction of search. wustl.edu
Newton-Raphson: A second-derivative method that can be very fast near a minimum but requires significant computational resources. wustl.edu
These techniques are applied to explore the possible shapes the tetrahydroquinoxaline ring can adopt (e.g., chair, boat, twist-boat) and to determine the energetic barriers between these conformations. The lowest-energy conformation is crucial for subsequent studies like molecular docking, as it represents the most likely structure of the molecule in a biological system. mdpi.com
Computational methods can map out the entire pathway of a chemical reaction, identifying intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. youtube.com Understanding the structure and energy of the transition state is key to predicting reaction rates and mechanisms.
For the synthesis of quinoxaline derivatives, theoretical calculations can be used to:
Evaluate different proposed synthetic routes. nih.govrsc.orgchim.itnih.gov
Explain the stereoselectivity of a reaction by comparing the energies of different transition states leading to different products. nih.gov
Investigate the role of catalysts in lowering the activation energy of a reaction.
Molecular Docking and Molecular Dynamics Simulations of Derivatives
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a molecule (ligand) interacts with a biological target, typically a protein. tandfonline.comrsc.orgnih.govresearchgate.net These methods are central to drug discovery and help in understanding the structure-activity relationships of quinoxaline derivatives.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.egekb.eg The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.govbioinfopublication.orgresearchgate.netu-szeged.hu For quinoxaline analogues, docking studies have been performed to investigate their potential as inhibitors for various targets, including:
VEGFR-2: An important target in cancer therapy. ekb.egekb.egresearchgate.net
Aldose Reductase 2 (ALR2): Implicated in diabetic complications. tandfonline.comnih.gov
EGFR: A receptor tyrosine kinase involved in lung cancer. nih.gov
HIV-1 Protease: A key enzyme in the HIV life cycle. bioinfopublication.org
These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoxaline derivatives and amino acid residues in the protein's active site. nih.govresearchgate.netresearchgate.net
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. rsc.orgresearchgate.netresearchgate.nettandfonline.com Starting from a docked pose, MD simulations calculate the movements of atoms over time, offering insights into the stability of the complex and the flexibility of both the ligand and the protein. researchgate.netresearchgate.net For quinoxaline derivatives, MD simulations have been used to confirm the stability of docked complexes, showing that the ligands remain within the active site over the simulation period (e.g., 100-200 ns). researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Tetrahydroquinoline and Quinoxaline Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.commdpi.comnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. mdpi.com
For quinoxaline and tetrahydroquinoline analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. mdpi.comtandfonline.com These models correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields.
A typical QSAR study involves:
Data Set: A collection of molecules with known biological activity (e.g., IC₅₀ values). mdpi.com
Structural Alignment: Aligning all molecules based on a common scaffold. mdpi.com
Model Generation: Developing a statistical model using techniques like Partial Least Squares (PLS). researchgate.net
Validation: Testing the model's predictive power using internal (cross-validation, q²) and external validation (predictive R², R²pred). mdpi.comtandfonline.com
For example, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors reported CoMFA and CoMSIA models with good statistical and predictive properties (q² > 0.7 and R²pred > 0.7). mdpi.com Similarly, a study on quinoxaline derivatives as ALR2 inhibitors also yielded statistically significant 3D-QSAR models. tandfonline.comnih.gov These models provide valuable insights into which structural features are important for activity, guiding the design of more potent analogues. nih.govmdpi.comnih.govrsc.org
Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Tetrahydroquinoline Derivatives
| Model | q² (Cross-validated R²) | R²pred (Predictive R²) |
|---|---|---|
| CoMFA | 0.778 | 0.709 |
Source: Adapted from a study on LSD1 reversible inhibitors. mdpi.com
Computational Prediction of Molecular Interactions (e.g., Protein Target Prediction for Analogues)
While the above techniques often start with a known protein target, in silico target fishing (or reverse docking/screening) aims to identify potential biological targets for a given molecule. nih.gov This is particularly useful for understanding the mechanism of action of a compound or identifying potential off-target effects. nih.gov
Methods for target prediction can be broadly categorized as:
Ligand-based: These methods search for known bioactive molecules that are structurally or physicochemically similar to the query compound. The principle is that similar molecules are likely to bind to similar targets. Web tools like SwissTargetPrediction utilize this approach. researchgate.net
Receptor-based: This involves docking the query molecule against a large library of protein structures to identify which proteins it is most likely to bind to. nih.gov
Transcriptomics-based: These methods compare the gene expression changes induced by a compound with changes caused by gene knockdowns or other drugs with known targets. scispace.com
For quinoxaline derivatives, target prediction tools have been used to identify potential biological activities. For instance, the Swiss Target Prediction tool was used to predict that certain thiazolo[4,5-b]quinoxaline derivatives might have activity against kinases, lyases, and phosphatases. researchgate.netjohnshopkins.edu Such predictions provide hypotheses that can be tested experimentally, accelerating the process of drug discovery and elucidating the polypharmacology of quinoxaline-based compounds. nih.govnih.gov
Application of In Silico Methods for Catalyst Design and Optimization
The use of computational and theoretical chemistry, broadly termed in silico methods, has become an indispensable tool in modern chemical research, offering pathways to design and optimize catalytic systems with greater efficiency and precision. While the direct application of these methods to catalyst design centered on this compound is a developing area of research, the broader quinoxaline family of compounds has been the subject of various computational studies. These investigations provide a foundational framework for how such techniques could be prospectively applied to the target compound.
In silico approaches in catalyst design for systems involving heterocyclic scaffolds like quinoxalines can be multifaceted. They range from quantum mechanical calculations to understand electronic structures and reaction mechanisms, to molecular modeling for predicting interactions between a catalyst and substrates.
One of the primary computational tools employed is Density Functional Theory (DFT). DFT calculations are instrumental in elucidating the electronic properties of molecules, which are critical for their catalytic activity. For instance, DFT has been used to propose reaction mechanisms for the synthesis of quinoxaline derivatives. iiste.orgiiste.org Such studies often involve calculating the energies of reactants, transition states, and products to map out the most favorable reaction pathway. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, indicating the chemical reactivity and kinetic stability of a molecule. iiste.org By modifying the substituents on the this compound ring, DFT could be used to theoretically screen for derivatives with optimal electronic properties for a desired catalytic transformation.
Molecular docking and molecular dynamics simulations, while frequently associated with drug discovery, also have applications in catalyst design, particularly for understanding non-covalent interactions that can influence catalyst performance. rsc.orgnih.govnih.gov These methods can model the approach of a substrate to the catalytic site, providing insights into steric and electronic factors that govern selectivity. For a catalyst based on this compound, these simulations could help in designing a ligand scaffold that maximizes the efficiency and stereoselectivity of a metal-catalyzed reaction. Although much of the current in silico research on quinoxalines is directed towards their biological activity as enzyme inhibitors, the methodologies are transferable to catalyst design. tandfonline.comnih.govmdpi.com For example, studies have used molecular docking to understand how quinoxaline derivatives bind to the active sites of proteins like kinases. nih.govnih.govtandfonline.com
The table below summarizes key computational methods and their potential applications in the design and optimization of catalysts based on this compound, extrapolated from studies on related quinoxaline systems.
| Computational Method | Potential Application in Catalyst Design for this compound Systems |
| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity (HOMO-LUMO gap), and investigation of reaction mechanisms. iiste.orgias.ac.in |
| Molecular Docking | Modeling of catalyst-substrate interactions to predict binding modes and inform the design of more selective catalysts. rsc.orgtandfonline.com |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the catalytic system to understand conformational changes and solvent effects. rsc.orgnih.gov |
| Quantitative Structure-Activity | Developing predictive models that correlate structural features of the quinoxaline ligand with catalytic activity or selectivity. nih.gov |
| Relationship (QSAR) |
In essence, while specific computational studies on catalyst design using this compound are not yet prevalent in the scientific literature, the existing body of research on quinoxaline derivatives provides a clear roadmap. The application of in silico methods holds significant promise for accelerating the discovery and optimization of novel catalysts based on this scaffold, reducing the reliance on empirical, trial-and-error experimental approaches. youtube.com
Applications of 2,3 Dichloro 5,6,7,8 Tetrahydroquinoxaline in Advanced Materials Science and Chemical Research
Integration into Organic Semiconductors and Optoelectronic Devices
The quinoxaline (B1680401) core is a valuable component in the design of organic semiconductors due to its electron-withdrawing nature, which facilitates the tuning of electronic properties in π-conjugated systems. While 2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline is not typically used directly as the active semiconductor, its derivative, 1,2,3,4-tetrahydrophenazine (B181566), has been successfully employed as an acceptor unit in advanced emitters. rsc.org The dichloro- functionality of the parent compound provides reactive sites for synthetic modification, allowing for its integration into larger conjugated systems designed for optoelectronic applications.
In the field of organic electronics, derivatives of the quinoxaline family are investigated for their potential in Organic Light-Emitting Diodes (OLEDs). princeton.edunih.gov Specifically, the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF) is a key area of research, as these materials can harvest both singlet and triplet excitons, leading to OLEDs with high internal quantum efficiencies. rsc.org
Quinoxaline-based scaffolds have been successfully incorporated as acceptor moieties in TADF emitters. By pairing a tetrahydrophenazine acceptor (derived from the tetrahydroquinoxaline core) with various donor molecules, researchers have created a series of emitters for highly efficient OLEDs. The introduction of the saturated cyclohexane (B81311) ring helps to improve solubility and modify the conjugation length, which can shift the emission to shorter wavelengths, such as the blue region of the spectrum. rsc.org
The design of novel electroluminescent materials hinges on the ability to control the energy levels of the frontier molecular orbitals (HOMO and LUMO). The electron-deficient pyrazine (B50134) ring within the quinoxaline structure makes it an effective electron acceptor. When incorporated into a donor-acceptor (D-A) type molecule, the quinoxaline moiety facilitates charge transfer and creates a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). rsc.org A small ΔE_ST is a critical design feature for TADF materials, enabling efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, thereby enhancing electroluminescence.
Research has shown that TADF compounds using a 1,2,3,4-tetrahydrophenazine acceptor achieved small ΔE_ST values, leading to the fabrication of OLEDs with high external quantum efficiencies (EQE) of up to 15.3%. rsc.org
Table 1: Performance of Quinoxaline-Based TADF Emitters in OLEDs This table is interactive and allows for sorting and filtering of data.
| Emitter Name | Donor Moiety | Acceptor Moiety | ΔE_ST (eV) | Max. EQE (%) |
|---|---|---|---|---|
| DMAC-TTPZ | 9,9-dimethyl-9,10-dihydroacridine | 1,2,3,4-tetrahydrophenazine | 0.15 | 15.3 |
| PXZ-TTPZ | Phenoxazine | 1,2,3,4-tetrahydrophenazine | 0.09 | 12.1 |
| PTZ-TTPZ | Phenothiazine | 1,2,3,4-tetrahydrophenazine | 0.07 | 10.5 |
Data sourced from scientific research on quinoxaline-based TADF materials. rsc.org
Role as Key Synthetic Intermediates for Complex Molecular Architectures
This compound is an archetypal synthetic intermediate. The two chlorine atoms on the pyrazine ring are excellent leaving groups, making them susceptible to nucleophilic substitution or, more commonly, cross-coupling reactions. This reactivity allows chemists to readily introduce a wide variety of functional groups at these positions, thereby constructing complex molecules.
The compound serves as a scaffold upon which intricate molecular designs can be built. For instance, reactions such as the Suzuki-Miyaura coupling (using boronic acids) or the Buchwald-Hartwig amination (using amines) can be employed to form new carbon-carbon or carbon-nitrogen bonds at the 2- and 3-positions. This versatility is crucial for creating libraries of compounds for drug discovery or for synthesizing precisely defined structures for materials science applications.
Research on DNA-Interacting Agents (e.g., DNA Cleaving Agents)
The planar aromatic system of the quinoxaline ring is a well-established pharmacophore for DNA intercalation. Molecules containing this scaffold can insert themselves between the base pairs of the DNA double helix, a mechanism that can disrupt DNA replication and transcription. This property is the basis for the development of certain cytotoxic and antiviral agents.
Derivatives of 6H-indolo[2,3-b]quinoxaline, which share the core quinoxaline structure, have been extensively studied for their DNA binding properties. Spectroscopic studies confirm that these molecules bind to DNA primarily through intercalation. The specific substituents on the quinoxaline ring system can significantly influence the binding affinity and sequence specificity. For example, the addition of specific side chains can enhance the interaction and biological activity. While research has focused on more complex quinoxaline derivatives, the foundational role of the core scaffold is evident.
Development of Chemical Probes and Tool Compounds in Mechanistic Research
The functionalizability of the this compound scaffold makes it highly valuable for creating chemical probes and tool compounds. These molecules are designed to interact with specific biological targets, such as enzymes, to help elucidate biological pathways and mechanisms of disease.
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, including cancer. nih.gov The quinoxaline scaffold has proven to be a remarkably effective core structure for the design of potent and selective kinase inhibitors. researchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.
This compound provides a starting point for synthesizing diverse libraries of potential kinase inhibitors. By systematically varying the substituents at the 2- and 3-positions, researchers can explore the structure-activity relationship (SAR) and optimize compounds for potency and selectivity against specific kinases. Quinoxaline-based compounds have been successfully developed as inhibitors for a range of important kinases. researchgate.net
Key Kinase Targets for Quinoxaline-Based Inhibitors:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy for blocking angiogenesis (the formation of new blood vessels) required for tumor growth. ekb.eg
Epidermal Growth Factor Receptor (EGFR): Mutated forms of EGFR are drivers in certain cancers, and quinoxalinone-based scaffolds have yielded potent inhibitors against drug-resistant EGFR mutants. mdpi.com
Janus Kinase (JAK): Quinoxalinone derivatives have been identified as novel and potent inhibitors of JAK2 and JAK3, with IC₅₀ values in the nanomolar range. nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR): This class of tyrosine kinases is another target for which quinoxaline-based inhibitors have been developed. researchgate.net
Table 2: Examples of Quinoxaline-Based Kinase Inhibitors and Their Activity This table is interactive and allows for sorting and filtering of data.
| Compound Class | Target Kinase | Reported IC₅₀ |
|---|---|---|
| Quinoxalinone Derivative (ST4j) | JAK2 | 13.00 ± 1.31 nM |
| Quinoxalinone Derivative (ST4j) | JAK3 | 14.86 ± 1.29 nM |
| 6-Chloroquinoxaline Derivative | VEGFR-2 | 5.11 µM (MCF-7 cells) |
| Quinoxalinone Derivative (CPD4) | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 nM |
| Quinoxalinone Derivative (CPD15) | EGFR (L858R/T790M/C797S) | 6.50 ± 3.02 nM |
Receptor Ligands for Biological System Studies
The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.gov The compound this compound is a key starting material for synthesizing libraries of novel quinoxaline derivatives to be screened as receptor ligands. The two chlorine atoms at the C2 and C3 positions can be substituted by various nucleophiles, such as amines, to generate a diverse set of molecules.
Research has focused on developing quinoxaline derivatives as selective inhibitors for various protein kinases, which are crucial targets in cancer therapy. ekb.eg By modifying the core structure derived from precursors like this compound, scientists can fine-tune the resulting molecules' binding affinity and selectivity for specific biological receptors.
Notable examples of receptors targeted by quinoxaline derivatives include:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 is a critical strategy for preventing angiogenesis (the formation of new blood vessels) in tumors. ekb.eg Molecular docking studies have shown that certain quinoxaline derivatives can bind effectively to the VEGFR-2 active site, with some compounds exhibiting high binding affinity values. ekb.eg
Epidermal Growth Factor Receptor (EGFR): Quinoxaline-based molecules have been developed as potent inhibitors of EGFR, another key target in oncology. ekb.egrsc.org
Adenosine A2B Receptors: Derivatives of nih.govrsc.orgresearchgate.nettriazolo[4,3-a]quinoxaline have been synthesized and identified as antagonists for the A2B receptor, which is implicated in tumor progression. researchgate.net
Melatonin Receptors (MT1 and MT2): The quinoxaline nucleus has been investigated as a potential bioisostere of the indole (B1671886) ring found in melatonin, with the goal of creating new melatoninergic receptor ligands. nih.gov
The data below summarizes the activity of various quinoxaline derivatives, which can be synthesized from chlorinated precursors, against different biological receptors.
| Receptor Target | Quinoxaline Derivative Type | Reported Activity (IC50) | Reference |
|---|---|---|---|
| VEGFR-2 | Substituted Quinoxalines | Binding Affinities: -11.93 to -17.11 Kcal/mol | ekb.eg |
| EGFR | Substituted Quinoxalines | 0.3 µM to 0.9 µM | rsc.org |
| COX-2 | Substituted Quinoxalines | 0.09 µM to 0.18 µM | rsc.org |
| A2B Receptor (Antagonist) | nih.govrsc.orgresearchgate.nettriazolo[4,3-a]quinoxalines | 1.9 µM to 6.4 µM (against MDA-MB-231 cell line) | researchgate.net |
Applications in Dye Chemistry
In dye chemistry, this compound functions as a valuable intermediate, particularly in the synthesis of reactive dyes. Reactive dyes are colored compounds that form a covalent bond with the substrate, such as cotton or wool fibers, leading to excellent wash fastness. The dichloroquinoxaline (DCQ) moiety is a known reactive system used for this purpose. ncsu.edu
The chlorine atoms on the quinoxaline ring are susceptible to nucleophilic attack from the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups in protein fibers (like wool), typically under alkaline conditions. This reaction permanently fixes the chromophore (the color-producing part of the dye molecule) to the fabric. The synthesis strategy involves first attaching a suitable chromophore to the this compound core, often via a nucleophilic substitution reaction that replaces one of the chlorine atoms, before applying it to the textile.
Furthermore, tetrahydroquinoxaline derivatives have been utilized in the creation of styryl dyes. researchgate.net For example, 1,4-diethyl-1,2,3,4-tetrahydro-7-methoxyquinoxalin-6-carboxaldehyde was synthesized and condensed with active methylene (B1212753) compounds to produce a range of novel styryl dyes. researchgate.net These dyes exhibited hues from orange to violet and were successfully applied to polyester (B1180765) fibers. researchgate.net This demonstrates the utility of the tetrahydroquinoxaline skeleton as a foundational component in building diverse dye structures.
The properties of styryl dyes derived from a tetrahydroquinoxaline precursor are detailed in the table below.
| Dye Type | Precursor | Resulting Hue | Application | Reference |
|---|---|---|---|---|
| Reactive Dyes | Dichloroquinoxaline (DCQ) type | Varies with chromophore | Cotton | ncsu.edu |
| Monostyryl Dyes | 1,4-diethyl-1,2,3,4-tetrahydro-7-methoxyquinoxalin-6-carboxaldehyde | Orange to Violet | Polyester | researchgate.net |
| Bis-styryl Dye | 1,4-diethyl-1,2,3,4-tetrahydro-7-methoxyquinoxalin-6-carboxaldehyde | Violet | Polyester | researchgate.net |
Future Perspectives and Emerging Research Directions for 2,3 Dichloro 5,6,7,8 Tetrahydroquinoxaline
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline is poised for advancements that prioritize efficiency, safety, and environmental sustainability. Current synthetic approaches to quinoxaline (B1680401) derivatives often involve multi-step procedures that may utilize harsh reagents and generate significant waste. rsc.org Future research will likely focus on the development of more elegant and eco-friendly synthetic strategies.
One promising direction is the exploration of catalytic C-H activation and halogenation of the 5,6,7,8-tetrahydroquinoxaline (B1293704) precursor. This approach would offer a more direct and atom-economical route to the target molecule, minimizing the need for pre-functionalized starting materials. Additionally, the use of novel, non-toxic halogenating agents in conjunction with green solvents could significantly enhance the sustainability of the synthesis.
Furthermore, flow chemistry presents a compelling platform for the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by microreactor technology could lead to higher yields, improved purity, and enhanced safety, particularly when handling potentially hazardous intermediates. The development of a continuous-flow process for the production of this compound would represent a significant step towards its scalable and industrial application.
| Proposed Synthetic Strategy | Potential Advantages |
| Catalytic C-H Halogenation | High atom economy, reduced waste |
| Green Halogenating Agents | Lower toxicity, improved environmental profile |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and purity |
Advanced Spectroscopic and Structural Elucidation Techniques for Intermediates and Products
A thorough understanding of the structure and properties of this compound, as well as any intermediates in its synthesis and subsequent reactions, is crucial for its development. While standard spectroscopic techniques such as NMR and mass spectrometry provide fundamental structural information, the application of more advanced methods will be essential for a deeper understanding.
Future research should employ two-dimensional NMR techniques, such as HSQC and HMBC, to unambiguously assign all proton and carbon signals, providing a detailed picture of the molecular framework. In cases where crystalline material can be obtained, single-crystal X-ray diffraction will offer definitive proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. rsc.org
To probe the electronic properties of the molecule, advanced techniques like ultraviolet-visible (UV-Vis) and fluorescence spectroscopy will be invaluable. mdpi.com These methods can provide insights into the electronic transitions and photophysical properties, which are critical for potential applications in optoelectronics. Furthermore, the use of techniques such as X-ray Photoelectron Spectroscopy (XPS) could provide information about the elemental composition and chemical states of the atoms within the molecule.
Comprehensive Mechanistic Studies of Unexplored Reactivity Patterns
The two chlorine atoms at the 2 and 3 positions of the quinoxaline ring are expected to be highly reactive, making them ideal handles for a variety of chemical transformations. Future research should focus on systematically exploring the reactivity of this compound, particularly in reactions that are currently underexplored for this specific scaffold.
Nucleophilic aromatic substitution (SNAr) reactions are a prime area for investigation. A wide range of nucleophiles, including amines, alcohols, and thiols, could be employed to displace the chlorine atoms, leading to a diverse library of new derivatives with potentially interesting biological or material properties. Mechanistic studies of these reactions, including kinetic analysis and computational modeling, will be crucial for understanding the factors that govern reactivity and selectivity.
Furthermore, the application of modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could open up avenues for the synthesis of complex molecules with extended π-systems. The successful implementation of these reactions would significantly expand the synthetic utility of this compound as a versatile building block in organic synthesis. Investigating the potential for this compound to engage in novel cycloaddition or ring-opening reactions would also be a fruitful area of research.
Integration into Supramolecular Chemistry and Nanotechnology Research
The rigid, planar structure of the quinoxaline core, combined with the potential for functionalization at the chloro-positions, makes this compound an attractive candidate for applications in supramolecular chemistry and nanotechnology.
In the realm of supramolecular chemistry, this compound could serve as a key component in the design of novel host-guest systems, molecular sensors, or self-assembling materials. The nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, while the dichlorinated benzene (B151609) ring can participate in π-stacking and halogen bonding interactions. rsc.org By strategically modifying the substituents, it may be possible to create macrocycles or cages with tailored recognition properties for specific guest molecules.
In nanotechnology, this compound could be utilized as a building block for the synthesis of organic electronic materials. Quinoxaline derivatives are known to possess interesting electronic properties and have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.org The introduction of chlorine atoms can modulate the electronic energy levels of the molecule, potentially leading to improved device performance. Future work could involve the incorporation of this unit into conjugated polymers or small molecules for applications in organic electronics.
| Research Area | Potential Application | Key Molecular Features |
| Supramolecular Chemistry | Host-guest systems, molecular sensors | Nitrogen atoms for H-bonding, aromatic rings for π-stacking |
| Nanotechnology | Organic electronic materials (OLEDs, OPVs) | Tunable electronic properties via halogenation |
Design of New Computational Models for Predictive Chemistry
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. The development of accurate and reliable computational models for this compound will be essential for accelerating its exploration and application.
Future computational studies should focus on employing density functional theory (DFT) and ab initio methods to predict a range of properties, including molecular geometry, vibrational frequencies, and electronic spectra. mdpi.com These calculations can provide valuable insights that complement experimental data and aid in the interpretation of spectroscopic results.
Furthermore, computational models can be used to predict the reactivity of this compound in various chemical reactions. By calculating reaction pathways and activation energies, it will be possible to anticipate the feasibility of different synthetic transformations and to design more efficient reaction conditions. The development of predictive models for its interaction with biological targets could also guide the design of new therapeutic agents based on this scaffold. The interplay between computational predictions and experimental validation will be a key driver of innovation in the study of this promising molecule. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
